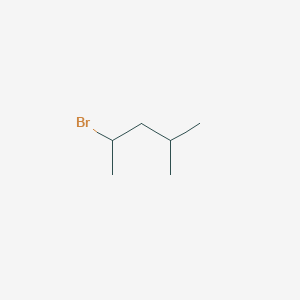

2-Bromo-4-methylpentane

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXIOXCOPJFKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885471 | |

| Record name | Pentane, 2-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30310-22-6 | |

| Record name | 2-Bromo-4-methylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30310-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 2-bromo-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030310226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 2-bromo-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 2-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-4-methylpentane chemical properties and physical data

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylpentane is a branched-chain alkyl halide, an important intermediate in organic synthesis.[1] Its structure consists of a pentane (B18724) backbone with a bromine atom at the second position and a methyl group at the fourth position.[1] This colorless liquid is utilized in various chemical transformations, primarily in nucleophilic substitution reactions where the bromine atom serves as an effective leaving group.[1] Its role as a building block allows for the introduction of the isohexyl group in the synthesis of more complex molecules, making it a valuable reagent in the preparation of pharmaceutical compounds and other specialty chemicals.[1] This guide provides a comprehensive overview of its chemical properties, physical data, and detailed experimental protocols for its synthesis.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃Br | [1][2][3] |

| Molecular Weight | 165.07 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 30310-22-6 | [2][3] |

| Appearance | Colorless liquid/oil | [1] |

| Melting Point | -94.6 °C | |

| Boiling Point | 130 °C | [4] |

| Density | 1.1804 g/cm³ at 0 °C | |

| Refractive Index | 1.443 | |

| Solubility | Soluble in organic solvents | [1] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data Available | Source |

| Mass Spectrometry (GC-MS) | Spectra available in databases | [2][3][5] |

| Infrared (IR) Spectroscopy | Spectra available in databases | [2][5] |

| Raman Spectroscopy | Spectra available in databases | [2][5] |

| Nuclear Magnetic Resonance (NMR) | Data available | [6] |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Two common laboratory methods are detailed below.

Protocol 1: Synthesis from 4-Methylpentan-2-ol via Nucleophilic Substitution

This protocol describes the conversion of the secondary alcohol 4-methylpentan-2-ol to this compound. The reaction proceeds by first converting the hydroxyl group into a better leaving group, followed by nucleophilic attack by a bromide ion. A common method involves a two-step process using tosyl chloride and sodium bromide.[7]

Step 1: Tosylation of 4-Methylpentan-2-ol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-methylpentan-2-ol (1 equivalent) in anhydrous pyridine (B92270) at 0 °C (ice bath).

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.

-

Work-up: Pour the reaction mixture into cold dilute hydrochloric acid (e.g., 1 M HCl) and extract with diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

Step 2: Bromination of the Tosylate

-

Reaction Setup: Dissolve the crude tosylate from Step 1 in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Bromide Source: Add sodium bromide (NaBr, 1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture with stirring to a temperature of 60-80 °C and maintain for several hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with a non-polar solvent like hexane. Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation. The crude this compound can then be purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis from 1-Bromo-4-methylpentane (B146037) via Isomerization

This procedure outlines the isomerization of 1-bromo-4-methylpentane to this compound through an elimination-addition sequence.[8]

Step 1: Elimination to form 4-Methyl-1-pentene

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 1-bromo-4-methylpentane (1 equivalent) in ethanol.

-

Base Addition: Add a strong, non-nucleophilic base such as sodium ethoxide (NaOEt, 1.2 equivalents) in ethanol.

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the disappearance of the starting material by gas chromatography (GC) or TLC.

-

Work-up: Cool the reaction mixture, dilute with water, and extract with a low-boiling-point organic solvent like pentane. Wash the organic layer with water and brine, then dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

Step 2: Markovnikov Addition of HBr to 4-Methyl-1-pentene

-

Alkene Preparation: Carefully remove the solvent from the dried organic layer from the previous step to obtain crude 4-methyl-1-pentene.

-

Hydrobromination: Dissolve the crude alkene in a suitable inert solvent (e.g., dichloromethane (B109758) or acetic acid). Cool the solution to 0 °C and bubble hydrogen bromide (HBr) gas through it, or add a solution of HBr in acetic acid. The reaction should be performed in the absence of peroxides to ensure Markovnikov selectivity.

-

Reaction Monitoring and Completion: Monitor the reaction by GC until the alkene is consumed.

-

Work-up and Purification: Quench the reaction by pouring the mixture into ice-water. Separate the organic layer, wash it with cold saturated sodium bicarbonate solution and brine. Dry the organic phase, remove the solvent, and purify the resulting this compound by fractional distillation.

Mandatory Visualization

The following diagram illustrates the synthetic pathway for the preparation of this compound from 4-Methylpentan-2-ol.

Caption: Synthesis of this compound from 4-Methylpentan-2-ol.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is also a skin and eye irritant and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[9] All manipulations should be carried out in a well-ventilated fume hood.[10][11] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[9] Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[10][11]

Hazard Statements: [2]

-

H226: Flammable liquid and vapor

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Reactivity and Applications

The primary utility of this compound in organic synthesis stems from the reactivity of the carbon-bromine bond. As a secondary alkyl halide, it can undergo both S(_N)1 and S(_N)2 nucleophilic substitution reactions, as well as elimination reactions. The specific reaction pathway is dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

It is a key intermediate for introducing the 4-methylpentan-2-yl group into a target molecule. This is particularly relevant in the synthesis of pharmaceuticals and other biologically active compounds where specific alkyl fragments are required to optimize binding to biological targets.

References

- 1. CAS 30310-22-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H13Br | CID 121776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentane, 2-bromo-4-methyl- [webbook.nist.gov]

- 4. This compound | 30310-22-6 | FBA31022 [biosynth.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Page loading... [guidechem.com]

- 7. homework.study.com [homework.study.com]

- 8. Can this compound be efficiently synthesized from 1-bromo-4-met.. [askfilo.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

IUPAC name and CAS number for 2-Bromo-4-methylpentane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-methylpentane, a halogenated hydrocarbon with applications in organic synthesis. The document details its chemical identity, physicochemical properties, and key synthetic routes. Furthermore, it outlines its role as an alkylating agent and provides a schematic for a representative synthetic application. This guide is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity and Properties

This compound is a secondary bromoalkane. Its branched structure influences its reactivity and physical properties.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Br | [1][2][3][4] |

| Molecular Weight | 165.07 g/mol | [1][5] |

| Boiling Point | 135.1 °C at 760 mmHg | [6] |

| Melting Point | -94.6 °C | [6] |

| Density | 1.166 g/cm³ | [6] |

| Flash Point | 33.9 °C | [6] |

| Refractive Index | 1.442 | [6] |

| LogP | 2.81590 | [6] |

| SMILES | CC(C)CC(C)Br | [4][5] |

| InChIKey | IUXIOXCOPJFKMQ-UHFFFAOYSA-N | [2][4][5] |

Experimental Protocols: Synthesis and Reactions

This compound is typically synthesized from its corresponding alcohol or through the isomerization of a primary bromoalkane. It serves as a useful intermediate in the synthesis of various pharmaceutical goods.[3]

Synthesis of this compound

A common route to this compound is the nucleophilic substitution of the hydroxyl group in 4-methylpentan-2-ol.

-

Method 1: Via Tosylation This two-step method avoids the formation of isomeric byproducts that can occur under strongly acidic conditions.[7][8]

-

Tosylation: 4-methylpentan-2-ol is reacted with tosyl chloride (TsCl) in the presence of pyridine (B92270) to form the corresponding tosylate.

-

Bromination: The tosylate is then treated with sodium bromide (NaBr) in a suitable solvent like dimethylformamide (DMF) to yield this compound via an Sₙ2 reaction.[8]

-

-

Method 2: Using Phosphorus Tribromide An alternative one-step method involves the use of phosphorus tribromide (PBr₃) with pyridine in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM). The reaction is typically performed at low temperatures (ice bath) and then stirred for several hours at room temperature.[8]

This synthetic pathway involves an elimination-addition mechanism to move the bromine atom from the primary to the secondary position.[9]

-

Elimination: 1-Bromo-4-methylpentane is treated with a strong, non-nucleophilic base (e.g., sodium ethoxide in ethanol) to induce an E2 elimination, yielding 4-methyl-1-pentene (B8377) as the major product.[9]

-

Hydrobromination: The resulting alkene undergoes Markovnikov addition of hydrogen bromide (HBr) to selectively form this compound.[9]

Reactions of this compound

As a secondary alkyl halide, this compound can undergo both Sₙ1 and Sₙ2 reactions, as well as E1 and E2 eliminations, depending on the reaction conditions.

This compound serves as an electrophile in nucleophilic substitution reactions. For instance, its reaction with sodium cyanide in diethyl ether proceeds via an Sₙ2 mechanism.[10] In this reaction, the cyanide ion acts as the nucleophile, attacking the carbon atom bonded to the bromine, which is displaced as a bromide ion. This process forms a new carbon-carbon bond, yielding 2,4-dimethylpentanenitrile.[10]

Mandatory Visualizations

Synthetic Workflow: Synthesis of 2,4-Dimethylpentanenitrile

Caption: Sₙ2 synthesis of 2,4-dimethylpentanenitrile.

Synthetic Pathway: From 1-Bromo-4-methylpentane

Caption: Two-step synthesis from 1-bromo-4-methylpentane.

References

- 1. This compound | C6H13Br | CID 121776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentane, 2-bromo-4-methyl- [webbook.nist.gov]

- 3. CAS 30310-22-6: this compound | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C6H13Br) [pubchemlite.lcsb.uni.lu]

- 5. This compound [stenutz.eu]

- 6. Page loading... [guidechem.com]

- 7. homework.study.com [homework.study.com]

- 8. echemi.com [echemi.com]

- 9. Can this compound be efficiently synthesized from 1-bromo-4-met.. [askfilo.com]

- 10. Answered: this compound is being reacted with sodium cyanide in diethyl ether (set up the reaction – next you will get a description of the mechanism to draw).… | bartleby [bartleby.com]

Synthesis of 2-Bromo-4-methylpentane from 4-methylpentan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-4-methylpentane from 4-methylpentan-2-ol. It covers the primary synthetic routes, reaction mechanisms, detailed experimental protocols, and relevant analytical data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.

Introduction

This compound is a valuable alkyl halide intermediate in organic synthesis. Its structure, featuring a secondary bromide, makes it a versatile precursor for the introduction of the 4-methylpentan-2-yl moiety into more complex molecules through various nucleophilic substitution and coupling reactions. The synthesis of this compound from its corresponding alcohol, 4-methylpentan-2-ol, is a fundamental transformation in organic chemistry. This guide will explore the two principal methods for this conversion: reaction with hydrobromic acid (HBr) and reaction with phosphorus tribromide (PBr₃).

Reaction Mechanisms

The conversion of 4-methylpentan-2-ol to this compound can proceed through two distinct mechanistic pathways, depending on the chosen reagent.

Reaction with Hydrobromic Acid (HBr) - S(_N)1 Pathway

The reaction of secondary alcohols with strong acids like HBr typically proceeds through a unimolecular nucleophilic substitution (S(_N)1) mechanism. The hydroxyl group is a poor leaving group; therefore, it must first be protonated by the acid to form a good leaving group, water. Subsequent departure of the water molecule results in the formation of a secondary carbocation intermediate. This carbocation is then attacked by the bromide ion to yield the final product. Due to the planar nature of the carbocation intermediate, this pathway can lead to a racemic mixture if the starting alcohol is chiral.

SN1 Reaction Pathway

Reaction with Phosphorus Tribromide (PBr₃) - S(_N)2 Pathway

The reaction of 4-methylpentan-2-ol with phosphorus tribromide (PBr₃) follows a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2] This method is often preferred as it avoids the formation of carbocation intermediates and thus minimizes the risk of rearrangements.[1] The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms a good leaving group, a protonated dibromophosphite ester. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at the chiral center and formation of the alkyl bromide.[2]

SN2 Reaction Pathway

Data Presentation

Physical and Spectroscopic Properties

The following tables summarize the key physical and spectroscopic data for the starting material and the final product.

Table 1: Physical Properties

| Property | 4-methylpentan-2-ol | This compound |

| Molecular Formula | C₆H₁₄O | C₆H₁₃Br |

| Molar Mass | 102.17 g/mol | 165.07 g/mol |

| Boiling Point | 131-132 °C | ~145-147 °C |

| Density | 0.807 g/mL | 1.168 g/mL |

| CAS Number | 108-11-2[3] | 30310-22-6[4] |

Table 2: Spectroscopic Data for 4-methylpentan-2-ol

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 3.82 (m, 1H), 1.80 (m, 1H), 1.51 (m, 1H), 1.20 (d, 3H), 1.15 (m, 1H), 0.91 (d, 6H) |

| ¹³C NMR (CDCl₃) | δ 67.5, 51.5, 24.8, 23.9, 23.3, 22.5[5] |

| IR (ATR) | 3360 (br, O-H), 2955, 2928, 2870 (C-H), 1115 (C-O) cm⁻¹[6] |

| Mass Spec (EI) | m/z 87, 45, 43, 59, 41, 27, 29, 39 |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 4.15 (m, 1H), 2.05 (m, 1H), 1.85 (m, 1H), 1.72 (d, 3H), 1.55 (m, 1H), 0.92 (d, 6H) |

| ¹³C NMR (CDCl₃) | δ 52.1, 49.8, 26.5, 24.5, 22.8, 21.9 |

| IR (film) | 2958, 2929, 2871 (C-H), 1468, 1387, 1369, 1215, 650 (C-Br) cm⁻¹[7] |

| Mass Spec (EI) | m/z 121, 123 (M-C₃H₇)⁺, 85, 43, 41, 57, 27, 39[8] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound from 4-methylpentan-2-ol.

Method A: Using Hydrobromic Acid (S(_N)1)

This protocol is adapted from general procedures for the conversion of secondary alcohols to alkyl bromides.

Materials:

-

4-methylpentan-2-ol

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylpentan-2-ol (1.0 eq) and 48% hydrobromic acid (2.0 eq).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 eq) with constant stirring.

-

Remove the ice bath and heat the mixture to reflux for 2-3 hours.

-

After reflux, allow the mixture to cool to room temperature. Two layers will form.

-

Transfer the mixture to a separatory funnel and separate the lower aqueous layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and purify the crude product by distillation. Collect the fraction boiling at approximately 145-147 °C.

Expected Yield: 60-70%

Method B: Using Phosphorus Tribromide (S(_N)2)

This protocol is adapted from general procedures for the conversion of secondary alcohols to alkyl bromides using PBr₃.[9]

Materials:

-

4-methylpentan-2-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

-

Ice-cold water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 4-methylpentan-2-ol (1.0 eq) in anhydrous diethyl ether or DCM.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Slowly and carefully pour the reaction mixture over ice-cold water to quench the reaction.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation.

Expected Yield: 70-80%[1]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

References

- 1. byjus.com [byjus.com]

- 2. youtube.com [youtube.com]

- 3. 4-Methyl-2-Pentanol | C6H14O | CID 7910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C6H13Br | CID 121776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-2-pentanol(108-11-2) 13C NMR [m.chemicalbook.com]

- 6. (2S)-4-methylpentan-2-ol | C6H14O | CID 6994471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Pentane, 2-bromo-4-methyl- [webbook.nist.gov]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromo-4-methylpentane, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. This data is crucial for the identification and characterization of the molecule.

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Multiplet | 1H | H-2 |

| ~1.9 - 1.7 | Multiplet | 2H | H-3 |

| ~1.6 | Multiplet | 1H | H-4 |

| ~1.7 | Doublet | 3H | H-1 |

| ~0.9 | Doublet | 6H | H-5, H-5' |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~55 | C-2 |

| ~45 | C-3 |

| ~25 | C-4 |

| ~23 | C-1 |

| ~22 | C-5, C-5' |

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be obtained from a thin film of the neat liquid.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1385-1365 | Medium | C-H bend (gem-dimethyl) |

| 650-550 | Strong | C-Br stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for electron ionization (EI) mass spectrometry.

| m/z | Relative Abundance (%) | Assignment |

| 164/166 | Low | [M]⁺ (Molecular ion) |

| 121/123 | Medium | [M - C₃H₇]⁺ |

| 85 | High | [M - Br]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution should be filtered through a pipette with a cotton plug into a clean 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key acquisition parameters include the number of scans, spectral width, and relaxation delay.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to TMS at 0 ppm).

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]

-

Background Spectrum: A background spectrum of the clean salt plates is recorded to subtract any atmospheric and instrumental interferences.

-

Sample Spectrum: The prepared salt plates with the sample are placed in the spectrometer's sample holder.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) for separation from any impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for electron ionization), leading to the formation of a positively charged molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

Diagrams illustrating key concepts and workflows are provided below.

References

An In-depth Technical Guide to the Stereoisomers of 2-Bromo-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-bromo-4-methylpentane, a chiral haloalkane with applications in organic synthesis. The document details the synthesis of the racemic mixture, methodologies for chiral resolution, and the distinct properties of the (R)- and (S)-enantiomers. All quantitative data are presented in clear, tabular format for ease of comparison. Detailed experimental protocols for key synthetic and analytical procedures are provided, and logical relationships are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers in organic chemistry, stereochemistry, and drug development.

Introduction to the Stereoisomers of this compound

This compound is a chiral molecule possessing a single stereocenter at the second carbon atom (C2). This chirality gives rise to a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-2-bromo-4-methylpentane and (S)-2-bromo-4-methylpentane. While enantiomers share identical physical properties in an achiral environment, their interactions with other chiral molecules and with plane-polarized light are distinct. This differential interaction is of paramount importance in the fields of asymmetric synthesis and pharmaceutical development, where the biological activity of a molecule is often dependent on its specific stereochemistry.

The relationship between the enantiomers of this compound is depicted in the following diagram:

Navigating the Solubility of 2-Bromo-4-methylpentane: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of 2-bromo-4-methylpentane in common organic solvents, providing predicted solubility profiles and detailed experimental methodologies for precise quantification. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound (C₆H₁₃Br) is a branched-chain alkyl halide, appearing as a colorless liquid at room temperature.[1] Its utility in organic synthesis is significant, particularly in nucleophilic substitution reactions where the bromine atom serves as an effective leaving group.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This technical guide synthesizes available information on the solubility of this compound, and in the absence of extensive quantitative data in peer-reviewed literature, provides a framework for its prediction and experimental determination.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of a solute in a solvent is governed by the similarity of their intermolecular forces. This compound, with its nonpolar alkyl chain and a polar carbon-bromine bond, is expected to exhibit good solubility in a wide array of common organic solvents. Alkyl halides are generally soluble in most organic solvents, with London dispersion forces playing a dominant role in this interaction.[2][3]

The following table summarizes the predicted solubility of this compound in various classes of organic solvents. It is important to note that these are qualitative predictions, and for applications requiring precise concentrations, experimental verification is essential.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aliphatic | Hexane, Heptane | Miscible | Strong London dispersion forces between the nonpolar alkyl chains of the solute and solvent lead to high solubility. |

| Non-polar Aromatic | Toluene, Benzene, Xylenes | Miscible | Favorable van der Waals interactions between the solute and the aromatic ring systems. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The low polarity of ethers and their ability to solvate the alkyl portion of the molecule contribute to miscibility. |

| Halogenated | Dichloromethane, Chloroform | Miscible | The presence of halogen atoms and similar polarities between the solute and solvent promote miscibility. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble / Miscible | While the carbonyl group introduces polarity, the alkyl groups in ketones allow for effective interaction with the non-polar part of this compound. |

| Esters | Ethyl Acetate | Soluble / Miscible | The balance of polar (ester group) and non-polar (alkyl chains) characteristics allows for good solvation. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderately Soluble to Soluble | The polarity of the hydroxyl group may limit miscibility, but the alkyl portion of the alcohols will interact favorably with the solute. Solubility is expected to increase with the chain length of the alcohol. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Moderately Soluble | The high polarity of these solvents makes them less ideal for solvating the largely nonpolar this compound. |

Factors Influencing Solubility

The dissolution of this compound in an organic solvent is a dynamic process influenced by several factors. A deeper understanding of these can aid in solvent selection and process optimization.

Factors influencing the solubility of this compound.

Experimental Determination of Solubility

For applications demanding precise solubility data, the isothermal shake-flask method is a reliable and widely used technique. The following protocol provides a detailed methodology for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Centrifuge (optional)

Experimental Workflow:

Experimental workflow for solubility determination.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for several hours (e.g., 12-24 hours) to allow the undissolved solute to settle. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette or syringe. It is critical to avoid disturbing the undissolved solute at the bottom of the vial.

-

Filtration and Dilution: Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This removes any suspended microparticles. Dilute the filtered sample to a known volume with the same solvent.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.

-

Calculation: From the concentration of the diluted sample and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the results in appropriate units, such as g/100 mL or mol/L.

Safety Precautions

This compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[4] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Consult the Safety Data Sheet (SDS) for detailed safety and handling information before commencing any experimental work.[5][6][7][8]

Conclusion

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its chemical structure as a branched-chain alkyl halide allows for reliable prediction of its solubility behavior in common organic solvents. It is anticipated to be highly soluble in non-polar and moderately polar solvents. For applications where precise solubility values are critical, the detailed experimental protocol provided in this guide offers a robust framework for their determination. This technical guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in a variety of synthetic and formulation applications.

References

- 1. CAS 30310-22-6: this compound | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C6H13Br | CID 121776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide to the Health and Safety of 2-Bromo-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2-Bromo-4-methylpentane, a key intermediate in various organic synthesis applications. The following sections detail its properties, hazards, and the necessary precautions for its safe handling and use in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a haloalkane with the chemical formula C₆H₁₃Br.[1] It is a colorless liquid at room temperature and is primarily used in organic synthesis, particularly in reactions involving nucleophilic substitution.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 30310-22-6 | [2][3][4][5][6] |

| Molecular Formula | C₆H₁₃Br | [1][3][4][5][6] |

| Molecular Weight | 165.07 g/mol | [3][4][5] |

| Appearance | Colorless liquid, Oil | [1] |

| Boiling Point | 68.6-69.2 °C | [4] |

| Melting Point | -94.6 °C | [4] |

| Flash Point | 33.9 ± 13.6 °C | [4] |

| Density | 1.1804 g/cm³ @ 0 °C | [4] |

| Refractive Index | 1.443 | [4] |

| Solubility | Soluble in organic solvents. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this chemical are its flammability and its irritant properties.[7]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Source:[7]

The following diagram illustrates the logical workflow for assessing and mitigating the risks associated with this compound based on its GHS classification.

Experimental Protocols and Toxicological Data

Quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), are not specified in the available safety data sheets.[2] The toxicological information is qualitative, indicating that the substance causes skin, eye, and respiratory irritation upon exposure.[7]

Safe Handling and Storage

4.1. Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be used when handling this compound:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]

-

Skin Protection: Wear impervious, flame-resistant clothing and protective gloves.[2]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

4.2. Handling

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][9]

-

Use non-sparking tools and take precautionary measures against static discharge.[8][9]

4.3. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]

-

Keep away from heat and sources of ignition.[10]

-

Store in a designated flammables area.[10]

-

Incompatible materials include strong oxidizing agents and strong bases.[8]

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken immediately:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[2]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Fire-Fighting and Accidental Release Measures

6.1. Fire-Fighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

-

Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8]

6.2. Accidental Release

-

Avoid breathing vapors, mist, or gas.[2]

-

Ensure adequate ventilation and remove all sources of ignition.

-

Prevent further leakage or spillage if safe to do so.

-

Contain the spillage and collect with non-combustible absorbent material, then place in a container for disposal according to local regulations.

Stability and Reactivity

-

Chemical Stability: Currently, no data is available regarding the chemical stability of this compound under standard conditions.[2]

-

Hazardous Reactions: No data is available on the possibility of hazardous reactions.[2]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[8]

-

Hazardous Decomposition Products: No data available.[2]

Ecological and Disposal Considerations

-

Ecological Information: There is no data available on the toxicity of this compound to fish, daphnia, algae, or microorganisms.[2] Information on its persistence, degradability, and bioaccumulative potential is also unavailable.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

This technical guide is intended to provide essential health and safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure that a thorough risk assessment is conducted.

References

- 1. CAS 30310-22-6: this compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Pentane, 2-bromo-4-methyl- [webbook.nist.gov]

- 7. This compound | C6H13Br | CID 121776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. brecklandscientific.co.uk [brecklandscientific.co.uk]

An In-depth Technical Guide on the Natural Occurrence and Environmental Fate of 2-Bromo-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methylpentane is a branched-chain bromoalkane. While specific data on its natural occurrence and environmental fate are not available in the current scientific literature, this guide provides a comprehensive overview based on the established principles of environmental chemistry and the known behavior of analogous short-chain halogenated alkanes. This document outlines the probable environmental behavior of this compound, including its persistence, degradation pathways, and potential for bioaccumulation. Detailed experimental protocols for assessing these environmental fate parameters are also provided to guide future research.

Introduction

Halogenated organic compounds are a diverse group of chemicals with widespread industrial applications.[1] Their environmental persistence and potential for bioaccumulation are of significant concern.[2][3] this compound, a secondary bromoalkane, belongs to this class of compounds. Although not a widely studied chemical, understanding its potential environmental impact is crucial, particularly in the context of drug development and chemical synthesis where novel compounds are frequently synthesized. This guide aims to bridge the knowledge gap by inferring the environmental fate of this compound based on the known properties of similar chemical structures.

Natural Occurrence

Direct evidence for the natural occurrence of this compound has not been documented. However, a vast number of organobromine compounds are naturally produced by marine and terrestrial organisms. It is therefore plausible that trace amounts of this compound could be formed through biological or abiotic processes, although it is unlikely to be a significant natural product.

Environmental Fate

The environmental fate of a chemical is governed by a combination of transport and transformation processes. For this compound, these are likely to include biodegradation, hydrolysis, and photodegradation.

Persistence and Degradation

Halogenated alkanes, as a class, exhibit a range of environmental persistence.[4] The persistence of this compound will be determined by its susceptibility to various degradation mechanisms.

3.1.1. Biodegradation

The primary mechanism for the environmental breakdown of many organic pollutants is biodegradation by microorganisms.[5] The biodegradation of haloalkanes is known to be initiated by dehalogenase enzymes, which cleave the carbon-halogen bond.[6] Several bacterial strains, particularly Pseudomonas species, have been shown to degrade bromoalkanes.[6][7][8] The branched structure of this compound may influence its biodegradability, potentially slowing the rate of degradation compared to linear bromoalkanes.

3.1.2. Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For haloalkanes, this results in the substitution of the halogen atom with a hydroxyl group, forming an alcohol. The rate of hydrolysis is dependent on the structure of the haloalkane (primary, secondary, or tertiary) and the nature of the halogen.[9][10] As a secondary bromoalkane, this compound is expected to undergo hydrolysis at a moderate rate, faster than primary bromoalkanes but slower than tertiary ones.[10][11] The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromoalkanes generally more susceptible to hydrolysis than their chlorinated counterparts.[12]

3.1.3. Photodegradation

In the atmosphere, organic compounds can be degraded by photolysis or by reaction with photochemically generated species such as hydroxyl radicals.[13] While specific data for this compound is unavailable, volatile haloalkanes can be subject to atmospheric degradation.[1] The contribution of photodegradation to the overall environmental fate of this compound will depend on its volatility and its presence in the atmosphere.

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow). Chemicals with a high Kow are more lipophilic and tend to accumulate in the fatty tissues of organisms.[14][15][16] While the exact Kow for this compound is not reported, it can be estimated using Quantitative Structure-Activity Relationship (QSAR) models.[17][18][19][20][21] Based on its structure, it is likely to have a moderate Kow, suggesting a potential for bioaccumulation in aquatic and terrestrial organisms. However, biotransformation and metabolism can reduce the extent of bioaccumulation.[22]

Data Presentation

As no experimental data for this compound is available, the following table presents inferred properties based on the general characteristics of short-chain secondary bromoalkanes.

| Property | Inferred Value/Characteristic |

| Biodegradation | Likely to be biodegradable, but potentially at a slow rate due to its branched structure. |

| Hydrolysis Half-life | Expected to be in the range of days to months in neutral aqueous solutions. |

| Photodegradation | Potentially significant in the atmosphere if volatilized. |

| Log Kow (estimated) | 2.5 - 4.0 |

| Bioaccumulation Factor | Low to moderate potential for bioaccumulation. |

Experimental Protocols

To definitively determine the environmental fate of this compound, the following experimental protocols are recommended.

Biodegradation Testing

Objective: To determine the rate and extent of aerobic biodegradation of this compound in an aqueous medium.

Methodology: A ready biodegradability test, such as the OECD 301D Closed Bottle Test, can be employed.[23][24][25]

-

Preparation of Test Medium: A mineral salt medium is prepared and inoculated with a mixed population of microorganisms from a domestic wastewater treatment plant.

-

Test Setup: A known concentration of this compound is added to sealed bottles containing the inoculated mineral medium. Control bottles without the test substance and abiotic control bottles with a microbial inhibitor are also prepared.

-

Incubation: The bottles are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement: The depletion of dissolved oxygen in the test bottles is measured at regular intervals and compared to the controls.

-

Data Analysis: The percentage of biodegradation is calculated from the oxygen consumption.

Hydrolysis Rate Constant Measurement

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Methodology: The EPA Test Guideline OPPTS 835.2120: Hydrolysis as a Function of pH can be followed.[26][27]

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Setup: A known concentration of this compound is added to each buffer solution in sterile, sealed containers.

-

Incubation: The solutions are incubated in the dark at a constant temperature.

-

Sampling and Analysis: Aliquots are withdrawn at specific time intervals and analyzed for the concentration of this compound using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).[28][29]

-

Data Analysis: The hydrolysis rate constant (k) and the half-life (t1/2) are calculated for each pH.

Photodegradation Quantum Yield Measurement

Objective: To determine the quantum yield for the direct photodegradation of this compound in the atmosphere.

Methodology: This involves irradiating the compound in a photoreactor and measuring its decay rate.[30][31][32][33][34]

-

Sample Preparation: A gaseous mixture of this compound in air is prepared in a quartz reaction vessel.

-

Irradiation: The vessel is irradiated with a light source of a known wavelength and intensity (e.g., a mercury lamp).

-

Analysis: The concentration of this compound is monitored over time using a technique such as GC-MS or Fourier-transform infrared spectroscopy (FTIR).

-

Actinometry: The light intensity is measured using a chemical actinometer.

-

Data Analysis: The photodegradation quantum yield is calculated from the rate of disappearance of the compound and the measured photon flux.

Visualizations

Caption: Inferred environmental degradation pathways for this compound.

Caption: General workflow for determining the environmental fate of a chemical.

Conclusion

While specific data on this compound is lacking, this guide provides a scientifically grounded framework for understanding its likely environmental behavior. Based on the properties of similar short-chain bromoalkanes, it is predicted that this compound will undergo biodegradation and hydrolysis, with a low to moderate potential for bioaccumulation. The provided experimental protocols offer a clear path for researchers to generate the empirical data needed to accurately assess the environmental risks associated with this and other novel halogenated compounds. This information is critical for ensuring the responsible development and use of new chemicals in various industries, including pharmaceuticals.

References

- 1. Haloalkane - Wikipedia [en.wikipedia.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cris.huji.ac.il [cris.huji.ac.il]

- 6. Bromoalkane-degrading Pseudomonas strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bromoalkane-degrading Pseudomonas strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. studysmarter.co.uk [studysmarter.co.uk]

- 10. hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]

- 11. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 12. savemyexams.com [savemyexams.com]

- 13. ACP - Photodegradation of atmospheric chromophores: changes in oxidation state and photochemical reactivity [acp.copernicus.org]

- 14. researchgate.net [researchgate.net]

- 15. Bioaccumulation potential of persistent organic chemicals in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. QSARs for PBPK modelling of environmental contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Deep learning driven QSAR model for environmental toxicology: Effects of endocrine disrupting chemicals on human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. QSAR Models for Predicting Aquatic Toxicity of Esters Using Genetic Algorithm-Multiple Linear Regression Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. contractlaboratory.com [contractlaboratory.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 27. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 28. rkmvccrahara.org [rkmvccrahara.org]

- 29. internationaljournalssrg.org [internationaljournalssrg.org]

- 30. Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 32. researchgate.net [researchgate.net]

- 33. pubs.acs.org [pubs.acs.org]

- 34. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

Thermochemical Profile of 2-Bromo-4-methylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-bromo-4-methylpentane. The information is compiled from various sources, including experimental measurements and computational estimations, to offer a detailed resource for its application in research and development.

Physicochemical and Thermochemical Data

The following tables summarize the key physicochemical and thermochemical properties of this compound. It is important to note that while some of this data is derived from experimental measurements, a portion is based on computational models and estimations.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C6H13Br | [1] | |

| Molecular Weight | 165.07 | g/mol | [1] |

| CAS Registry Number | 30310-22-6 | [2] | |

| Normal Boiling Point | 416.15 (143 °C) | K | |

| Enthalpy of Vaporization (at boiling point) | 37.7 | kJ/mol | |

| Enthalpy of Vaporization (at 298.15 K) | 41.2 | kJ/mol |

Table 2: Thermochemical Properties of this compound

| Property | Value | Unit | Source & Method |

| Standard Enthalpy of Formation (gas) | -188.13 | kJ/mol | Cheméo (Joback Method) |

| Standard Gibbs Free Energy of Formation (gas) | -56.33 | kJ/mol | Cheméo (Joback Method) |

| Ideal Gas Heat Capacity (Cp) at 298.15 K | 163.45 | J/mol·K | Cheméo (Joback Method) |

Note: The values from Cheméo are based on the Joback group contribution method, a well-established estimation technique.

Experimental and Computational Protocols

Precise experimental determination of thermochemical data for volatile halogenated alkanes like this compound requires specialized techniques to ensure accuracy and account for the challenges associated with their handling and combustion.

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of liquid this compound would typically be determined using rotating-bomb calorimetry . This method is essential for halogen-containing organic compounds to ensure that the combustion products are in a well-defined final state.

General Protocol Outline:

-

Sample Preparation: A precise mass of high-purity this compound is encapsulated in a sample holder, often a gelatin capsule or a container made of a material with a known heat of combustion. Due to its volatility, handling is performed in a controlled environment to prevent evaporation.

-

Bomb Preparation: The sealed sample is placed in a platinum crucible inside a specialized combustion bomb. A small, known amount of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to quantitatively reduce the bromine produced during combustion to bromide ions in the final aqueous solution.

-

Combustion: The bomb is filled with high-pressure oxygen (typically around 30 atm) and placed in a calorimeter containing a known mass of water. The sample is ignited electrically. The rotation of the bomb during and after combustion ensures a complete reaction and a homogeneous final solution.

-

Temperature Measurement: The temperature change of the calorimeter water is measured with high precision using a platinum resistance thermometer or a similar device. The temperature is recorded before, during, and after the combustion to allow for correction of heat exchange with the surroundings.

-

Data Analysis: The heat of combustion is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter system (calibrated using a standard substance like benzoic acid). Corrections are applied for the heat of combustion of the sample holder and fuse wire, and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb). The standard enthalpy of formation is then calculated from the heat of combustion using Hess's Law.

Computational Thermochemistry

Computational chemistry provides a powerful tool for estimating thermochemical properties, especially when experimental data is scarce. For halogenated hydrocarbons, ab initio and density functional theory (DFT) methods are commonly employed.

General Computational Workflow:

-

Molecular Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically done using a quantum mechanical method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Vibrational Frequency Calculation: At the optimized geometry, the vibrational frequencies of the molecule are calculated. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and to calculate thermal contributions to enthalpy and entropy. It is common practice to scale the calculated frequencies to better match experimental values.

-

Electronic Energy Calculation: A high-level ab initio method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), is used to calculate a very accurate electronic energy for the optimized geometry. To make these high-level calculations more feasible, they are often performed with a larger basis set as a single-point energy calculation on the DFT-optimized geometry.

-

Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using an atomization or an isodesmic reaction scheme.

-

Atomization Method: The calculated enthalpy of the molecule is compared to the sum of the calculated enthalpies of its constituent atoms in their standard states. This requires very accurate calculations to minimize errors.

-

Isodesmic Reaction Method: A balanced chemical reaction is constructed where the types of chemical bonds are conserved on both the reactant and product sides. By choosing well-characterized molecules in the reaction, errors in the calculations tend to cancel, leading to a more accurate determination of the enthalpy of formation for the target molecule.

-

Synthesis Pathway

This compound can be synthesized from 4-methyl-1-pentene (B8377) via the Markovnikov addition of hydrogen bromide. This reaction pathway is illustrated below.

Caption: Synthesis of this compound via Markovnikov addition of HBr.

The logical workflow for determining the thermochemical data, combining both experimental and computational approaches, is outlined in the following diagram.

Caption: Workflow for thermochemical data determination.

References

Reactivity profile of the carbon-bromine bond in 2-Bromo-4-methylpentane

An In-depth Technical Guide on the Reactivity Profile of the Carbon-Bromine Bond in 2-Bromo-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a secondary alkyl halide with the chemical formula C₆H₁₃Br.[1][2][3][4][5] Its structure features a bromine atom attached to the second carbon of a pentane (B18724) chain, with a methyl group at the fourth position. This branched-chain structure plays a significant role in its chemical behavior.[1][6] The reactivity of this molecule is primarily dictated by the carbon-bromine (C-Br) bond. This bond is polar covalent, with the more electronegative bromine atom pulling electron density from the carbon, resulting in a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the bromine.[7][8] This polarization makes the carbon atom electrophilic and susceptible to attack by nucleophiles.

The C-Br bond is weaker than C-Cl and C-F bonds, making bromide a good leaving group in nucleophilic substitution and elimination reactions.[7][9] As a secondary alkyl halide, this compound is at a crossroads of reactivity, capable of undergoing substitution via both Sₙ1 and Sₙ2 mechanisms, as well as elimination via E1 and E2 pathways.[9][10] The predominant reaction pathway is highly dependent on specific experimental conditions such as the nature of the nucleophile/base, solvent, and temperature.

Physical and Chemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₆H₁₃Br[1][2][3][4][5] |

| Molecular Weight | 165.071 g/mol [3][5] |

| IUPAC Name | This compound[4] |

| CAS Registry Number | 30310-22-6[3][5] |

| Structure (SMILES) | CC(C)CC(C)Br[4] |

| Classification | Secondary Alkyl Halide |

Core Reactivity: Substitution vs. Elimination

The primary reactivity pathways for this compound involve the cleavage of the C-Br bond. These pathways are broadly categorized as nucleophilic substitution and β-elimination, which are often in competition.

Nucleophilic Substitution Reactions

In these reactions, a nucleophile replaces the bromine atom. The mechanism can be either bimolecular (Sₙ2) or unimolecular (Sₙ1).

3.1.1 The Sₙ2 Mechanism

The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion.[10] The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[7]

For this compound, the Sₙ2 pathway is subject to steric hindrance.[11] The presence of the methyl group on the main chain and the isobutyl group creates a moderately crowded environment around the reaction center, slowing the reaction rate compared to primary alkyl halides.[6][10][12][13][14] Strong, non-bulky nucleophiles and polar aprotic solvents favor the Sₙ2 mechanism. A typical example is the reaction with sodium cyanide in diethyl ether to form 2,4-dimethylpentanenitrile.[15]

Sₙ2 Reaction Pathway

3.1.2 The Sₙ1 Mechanism

The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a secondary carbocation intermediate and a bromide ion.[7][16] This is followed by a rapid attack of a (usually weak) nucleophile on the carbocation.[17]

This pathway is favored by polar protic solvents (e.g., ethanol, water), which stabilize the carbocation intermediate and the leaving group.[16] Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples of the Sₙ1 pathway.[18][19] While carbocation rearrangements are possible to form more stable intermediates, a simple 1,2-hydride shift in the 4-methylpentan-2-yl cation does not result in a more stable tertiary carbocation.

Sₙ1 Reaction Pathway

3.1.3 Competition Factors: Sₙ1 vs. Sₙ2

| Factor | Favors Sₙ1 | Favors Sₙ2 | Rationale |

| Substrate | 3° > 2° > 1° | 1° > 2° > 3° | Carbocation stability vs. Steric hindrance.[9][10] |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, RS⁻) | Sₙ1 rate is independent of the nucleophile; Sₙ2 requires a strong nucleophile to attack.[7] |

| Solvent | Polar Protic (e.g., ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Protic solvents stabilize the carbocation intermediate; aprotic solvents do not solvate the nucleophile as strongly.[16] |

| Leaving Group | Good (I⁻ > Br⁻ > Cl⁻) | Good (I⁻ > Br⁻ > Cl⁻) | A better leaving group facilitates both reactions by stabilizing the transition state.[10] |

Elimination Reactions

Elimination reactions involve the removal of a hydrogen atom from a β-carbon (a carbon adjacent to the one bearing the bromine) and the bromine atom, forming an alkene.

3.2.1 The E2 Mechanism

The E2 (Elimination Bimolecular) reaction is a concerted process where a strong base removes a β-hydrogen, simultaneously forming a double bond and ejecting the bromide leaving group.[20] This mechanism is favored by strong, bulky bases (e.g., potassium tert-butoxide) and higher temperatures.[9] According to Zaitsev's rule , the major product is typically the more substituted (and thus more stable) alkene.[20][21] For this compound, this would be 4-methyl-2-pentene. The less substituted alkene, 4-methyl-1-pentene, is the minor (Hofmann) product.

E2 Reaction Pathway

3.2.2 The E1 Mechanism

The E1 (Elimination Unimolecular) mechanism proceeds through the same carbocation intermediate as the Sₙ1 reaction.[22][23] Following the formation of the carbocation, a weak base (often the solvent) removes a β-hydrogen to form the alkene. E1 reactions almost always compete with Sₙ1 reactions and are favored by heat.[18] Similar to E2, the Zaitsev product (4-methyl-2-pentene) is generally the major product.

E1 Reaction Pathway

Other Key Reactions

Grignard Reagent Formation

This compound readily reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form an organomagnesium halide, known as a Grignard reagent.[24][25][26][27] This reaction is a classic example of "umpolung" or polarity reversal, where the electrophilic carbon of the C-Br bond is converted into a highly nucleophilic carbanion-like carbon in the C-Mg bond.[26] The mechanism involves a single-electron transfer (SET) from the magnesium surface to the alkyl halide.[28] Grignard reagents are powerful tools in organic synthesis for forming new carbon-carbon bonds.[25]

Grignard Reagent Synthesis

Quantitative Reactivity Data

Carbon-Halogen Bond Dissociation Energies (BDE)

The reactivity of alkyl halides is inversely related to the C-X bond strength; weaker bonds are more easily broken.[9] The C-Br bond is significantly weaker than C-Cl and C-F bonds, contributing to the utility of bromoalkanes in synthesis.

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-F | ~484[9] |

| C-Cl | ~338[9] |

| C-Br | ~276 [9] |

| C-I | ~238[9] |

Note: These are average values; the exact BDE can vary slightly based on the specific molecular structure.

Experimental Protocol: Synthesis of 4-Methylpentan-2-ylmagnesium Bromide

This protocol details the formation of a Grignard reagent from this compound. Safety Note: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a certified fume hood, away from ignition sources, and with appropriate personal protective equipment. All glassware must be rigorously dried to prevent the reaction from being quenched by water.[27]

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

This compound

-

Anhydrous diethyl ether

-

Round-bottom flask, reflux condenser, dropping funnel (all oven- or flame-dried)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Setup: Assemble the dry glassware. Place magnesium turnings (1.2 eq.) in the round-bottom flask with a magnetic stir bar. Add a single crystal of iodine. Fit the flask with the reflux condenser and dropping funnel, and establish an inert atmosphere.

-

Initiation: Add a small portion of anhydrous diethyl ether to cover the magnesium. Prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether in the dropping funnel.

-

Reaction: Add a small amount of the alkyl bromide solution to the magnesium. The disappearance of the iodine color and/or gentle bubbling indicates the reaction has started. If it does not start, gentle warming with a water bath may be required.

-

Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture and reflux gently (if necessary) for an additional 30 minutes to ensure all the magnesium has reacted. The resulting gray/cloudy solution is the Grignard reagent, which should be used immediately for subsequent synthetic steps.[25]

Experimental Workflow for Grignard Synthesis

Conclusion

The reactivity of the C-Br bond in this compound is multifaceted, allowing access to a range of important chemical transformations. As a secondary alkyl halide, it exists at the mechanistic borderline, where subtle changes in reaction conditions can steer the outcome towards Sₙ1, Sₙ2, E1, or E2 pathways. Its steric profile moderates Sₙ2 reactivity while its ability to form a relatively stable secondary carbocation enables Sₙ1/E1 pathways. Furthermore, its efficient conversion to a Grignard reagent makes it a valuable building block for introducing the branched 4-methylpentyl group in complex molecule synthesis. A thorough understanding of these competing factors is critical for researchers aiming to control the reaction outcomes and leverage this versatile reagent in drug development and materials science.

References

- 1. CAS 30310-22-6: this compound | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C6H13Br) [pubchemlite.lcsb.uni.lu]

- 3. Pentane, 2-bromo-4-methyl- [webbook.nist.gov]

- 4. This compound | C6H13Br | CID 121776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentane, 2-bromo-4-methyl- [webbook.nist.gov]

- 6. This compound | Alkylating Agent | RUO [benchchem.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. Structure and Reactivity of Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 9. quora.com [quora.com]

- 10. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 11. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. byjus.com [byjus.com]

- 15. Answered: this compound is being reacted with sodium cyanide in diethyl ether (set up the reaction – next you will get a description of the mechanism to draw).… | bartleby [bartleby.com]

- 16. crab.rutgers.edu [crab.rutgers.edu]

- 17. youtube.com [youtube.com]

- 18. Quiz 8 [web.pdx.edu]

- 19. Solved (a) during its solvolysis reaction, some | Chegg.com [chegg.com]

- 20. sarthaks.com [sarthaks.com]

- 21. Predict the elimination products of the following reactions. When... | Study Prep in Pearson+ [pearson.com]